Diethyl diallylmalonate synthesis from diethyl malonate and allyl bromide
Diethyl diallylmalonate synthesis from diethyl malonate and allyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diethyl diallylmalonate, an important intermediate in organic synthesis. The document details the underlying reaction mechanism, various experimental protocols, and key analytical data for the product.
Introduction
Diethyl diallylmalonate is a valuable building block in the synthesis of a variety of organic molecules, including carbocyclic nucleoside analogues.[1] Its preparation typically involves the dialkylation of diethyl malonate with allyl bromide. This reaction proceeds via the formation of an enolate intermediate, which then acts as a nucleophile in a subsequent substitution reaction. The choice of base and solvent system is crucial for optimizing the reaction yield and purity of the final product. This guide will explore several common methodologies for this synthesis.
Reaction Mechanism
The synthesis of diethyl diallylmalonate from diethyl malonate and allyl bromide is a classic example of a malonic ester synthesis, which involves the alkylation of an enolate ion. The reaction proceeds in two sequential SN2 steps.
First, a base is used to deprotonate the α-carbon of diethyl malonate, which is acidic due to the presence of two electron-withdrawing carbonyl groups, forming a resonance-stabilized enolate ion. This enolate then acts as a nucleophile and attacks the electrophilic carbon of allyl bromide in an SN2 reaction, displacing the bromide ion and forming diethyl allylmalonate.
The process is then repeated. The mono-alkylated product, diethyl allylmalonate, still possesses one acidic α-hydrogen. In the presence of a slight excess of base, a second enolate is formed. This enolate then undergoes a second SN2 reaction with another molecule of allyl bromide to yield the final product, diethyl diallylmalonate.
Caption: Reaction pathway for the synthesis of diethyl diallylmalonate.
Experimental Protocols
Several methods for the synthesis of diethyl diallylmalonate have been reported, each employing different bases and solvent systems. Below are detailed protocols for three common procedures.
Protocol 1: Using Sodium Hydride in Tetrahydrofuran (B95107)
This method utilizes the strong, non-nucleophilic base sodium hydride in an aprotic solvent.
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Materials:
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Diethyl malonate
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Sodium hydride (NaH)
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Allyl bromide
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Ethyl acetate (B1210297)
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Water
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Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
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Silica (B1680970) gel for column chromatography
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Hexane (B92381) and Ethyl acetate for chromatography elution
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Procedure: [2]
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To a suspension of sodium hydride (3.74 g, 0.156 mol) in anhydrous tetrahydrofuran (250 mL) at 0°C under an inert atmosphere, slowly add diethyl malonate (10 g, 62.4 mmol).
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Allow the reaction mixture to stir at room temperature for 2 hours.
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Cool the mixture back to 0°C and slowly add allyl bromide (15.8 g, 0.131 mol).
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Let the reaction proceed at room temperature for 4 hours.
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Quench the reaction by carefully adding saturated NH₄Cl solution (10 mL).
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Perform a liquid-liquid extraction with ethyl acetate (300 mL) and water (300 mL).
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Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
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Filter the drying agent and concentrate the organic phase under reduced pressure.
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Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:20 v/v) as the eluent to obtain diethyl diallylmalonate as a colorless oil.
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Protocol 2: Using Sodium Ethoxide in Ethanol (B145695)
This protocol employs sodium ethoxide, a strong base, in its corresponding alcohol as the solvent.
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Materials:
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Diethyl malonate
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Sodium metal
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Absolute ethanol
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Allyl bromide
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Ethyl acetate
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Water
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Sodium sulfate (Na₂SO₄)
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Procedure: [2]
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Prepare a solution of sodium ethoxide by carefully dissolving sodium (8.6 g) in absolute ethanol (70 mL).
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Cool the sodium ethoxide solution to 5-10°C.
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Slowly add a mixture of diethyl malonate (10 g, 62.5 mmol) and allyl bromide (14.25 g, 187.5 mmol) to the cooled sodium ethoxide solution with continuous stirring.
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After the addition is complete, continue stirring at the same temperature for an additional hour.
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Allow the reaction mixture to stir overnight at room temperature.
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Remove the excess solvent under reduced pressure.
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Add water to the residue and extract the product with ethyl acetate.
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Dry the organic phase over anhydrous Na₂SO₄.
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Evaporate the solvent to obtain the crude product as a light yellow liquid, which can be further purified by vacuum distillation.
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Protocol 3: Using Potassium Carbonate in Acetonitrile (B52724)
This method uses a weaker base, potassium carbonate, in a polar aprotic solvent.
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Materials:
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Diethyl malonate
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Anhydrous potassium carbonate (K₂CO₃)
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Allyl bromide
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Anhydrous acetonitrile (CH₃CN)
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Celite
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Procedure: [3]
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In a three-neck round bottom flask under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL).
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Stir the mixture at room temperature for 10 minutes.
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Slowly add allyl bromide (23 g) to the reaction mixture at room temperature.
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Heat the reaction mixture to 80°C for 24 hours.
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Cool the mixture to room temperature and filter it through a bed of celite.
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Wash the celite bed with acetonitrile (100 mL).
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Combine the filtrates and concentrate them under reduced pressure to yield diethyl diallylmalonate as a colorless liquid.
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Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis and characterization of diethyl diallylmalonate.
Table 1: Reaction Conditions and Yields
| Protocol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Sodium Hydride | Tetrahydrofuran | 0 to RT | 6 | 97 | [2] |
| 2 | Sodium Ethoxide | Ethanol | 5-10 to RT | Overnight | Not specified | [2] |
| 3 | Potassium Carbonate | Acetonitrile | RT to 80 | 24 | Not specified | [3] |
Table 2: Physical and Spectroscopic Data of Diethyl Diallylmalonate
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₀O₄ | [4][5] |
| Molecular Weight | 240.29 g/mol | [4][5] |
| Appearance | Colorless oil/liquid | [2][6] |
| Boiling Point | 128-130 °C / 12 mmHg | [1] |
| Density | 0.994 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.446 | |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 5.72-5.58 (m, 2H), 5.13 (m, 2H), 5.08 (s, 2H), 4.17 (q, J=6.9 Hz, 4H), 2.64 (d, J=8.4 Hz, 4H), 1.25 (t, J=6.9 Hz, 6H) | [2] |
| IR (liquid film) ν (cm⁻¹) | Data available | [5][7] |
Experimental Workflow
The general workflow for the synthesis and purification of diethyl diallylmalonate is depicted below.
References
- 1. DIETHYL DIALLYLMALONATE | 3195-24-2 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]
- 4. Diethyl diallylmalonate | C13H20O4 | CID 76664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. CAS 3195-24-2: Diethyl diallylmalonate | CymitQuimica [cymitquimica.com]
- 7. DIETHYL DIALLYLMALONATE(3195-24-2) IR Spectrum [chemicalbook.com]
